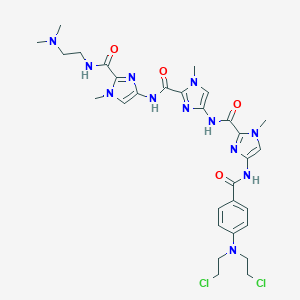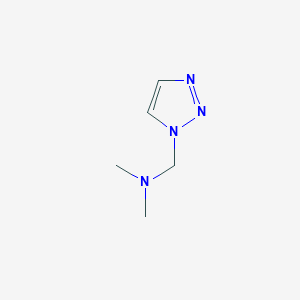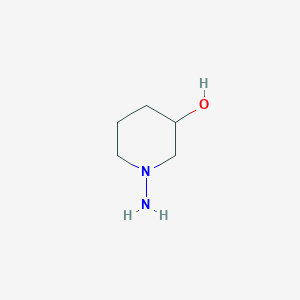![molecular formula C28H54ClN5O4Si3 B121224 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine CAS No. 195727-26-5](/img/structure/B121224.png)
2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is a synthetic compound used primarily in biochemical research. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release .
Mode of Action
As a protected A1-adenosine receptor agonist , this compound interacts with its target by binding to the receptor and inducing a conformational change . This change triggers a series of intracellular events that lead to the inhibition of adenylate cyclase activity .
Biochemical Pathways
The activation of the A1-adenosine receptor leads to the inhibition of adenylate cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels affects various downstream signaling pathways, including the suppression of neurotransmitter release .
Pharmacokinetics
Its solubility in chloroform, dichloromethane, dimethyl methoxide, and methanol suggests that it may have good bioavailability .
Result of Action
The activation of the A1-adenosine receptor by this compound leads to a decrease in cAMP levels, which can result in the suppression of neurotransmitter release . Additionally, it has been reported to induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine typically involves the protection of the hydroxyl groups of adenosine with tert-butyldimethylsilyl (TBDMS) groups. This is followed by chlorination at the 2-position. The reaction conditions often include the use of a base such as imidazole and a chlorinating agent like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Deprotection Reactions: The TBDMS groups can be removed under acidic or basic conditions to yield the parent adenosine compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid can be used to remove the TBDMS groups.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield a 2-amino derivative of the compound.
Deprotection Reactions: The major product is adenosine, with the TBDMS groups removed.
Scientific Research Applications
2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is used in various scientific research applications, including:
Chemistry: As a protected form of adenosine, it is used in the synthesis of nucleoside analogs and other derivatives.
Biology: It serves as a tool for studying adenosine-related biochemical pathways and processes.
Medicine: Research into potential therapeutic applications, such as antiviral and anticancer activities, often involves this compound.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-adenosine: Lacks the TBDMS protection groups, making it more reactive in certain biochemical processes.
2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine: Similar but without the chlorine atom at the 2-position.
Uniqueness
2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is unique due to the combination of the chlorine atom and the TBDMS protection groups. This allows for selective reactions and modifications, making it a valuable tool in synthetic and biochemical research .
Properties
IUPAC Name |
9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54ClN5O4Si3/c1-26(2,3)39(10,11)35-16-18-20(37-40(12,13)27(4,5)6)21(38-41(14,15)28(7,8)9)24(36-18)34-17-31-19-22(30)32-25(29)33-23(19)34/h17-18,20-21,24H,16H2,1-15H3,(H2,30,32,33)/t18-,20-,21-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWDVVMCBUEMP-UMCMBGNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54ClN5O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444232 |
Source


|
| Record name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195727-26-5 |
Source


|
| Record name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

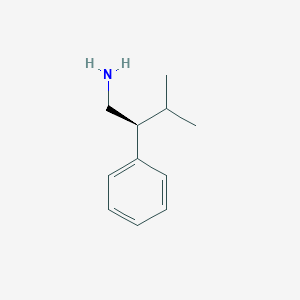
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

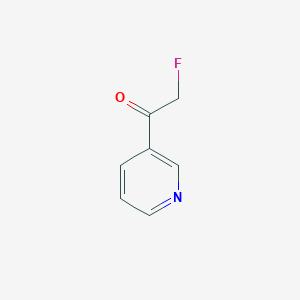
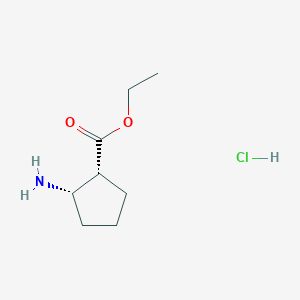
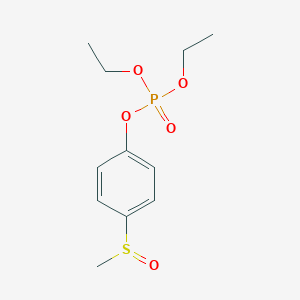
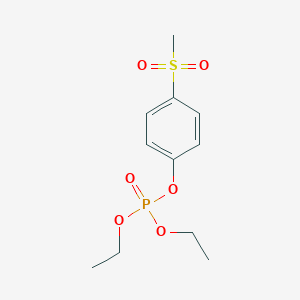
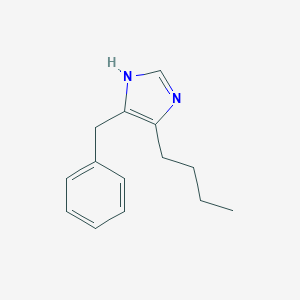
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)
